molecular formula C22H24N2O2S B7831874 4-METHYL-N-{2-[(3-METHYLPHENYL)AMINO]-2-PHENYLETHYL}BENZENE-1-SULFONAMIDE

4-METHYL-N-{2-[(3-METHYLPHENYL)AMINO]-2-PHENYLETHYL}BENZENE-1-SULFONAMIDE

Cat. No.: B7831874
M. Wt: 380.5 g/mol
InChI Key: FYCVBVDXRPFLBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHYL-N-{2-[(3-METHYLPHENYL)AMINO]-2-PHENYLETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound belonging to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by its intricate structure, which includes a sulfonamide group attached to a phenylethylamine backbone.

Properties

IUPAC Name

4-methyl-N-[2-(3-methylanilino)-2-phenylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-17-11-13-21(14-12-17)27(25,26)23-16-22(19-8-4-3-5-9-19)24-20-10-6-7-18(2)15-20/h3-15,22-24H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCVBVDXRPFLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-METHYL-N-{2-[(3-METHYLPHENYL)AMINO]-2-PHENYLETHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 2-[(3-methylphenyl)amino]-2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

4-METHYL-N-{2-[(3-METHYLPHENYL)AMINO]-2-PHENYLETHYL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

4-METHYL-N-{2-[(3-METHYLPHENYL)AMINO]-2-PHENYLETHYL}BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHYL-N-{2-[(3-METHYLPHENYL)AMINO]-2-PHENYLETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to interact with multiple targets makes it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

4-METHYL-N-{2-[(3-METHYLPHENYL)AMINO]-2-PHENYLETHYL}BENZENE-1-SULFONAMIDE can be compared with other sulfonamide compounds such as:

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.

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